

DL-2-Methylbutyric acid-13C2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DL-2-Methylbutyric acid-13C2

Cat. No.: B12374310

Get Quote

Technical Guide: DL-2-Methylbutyric acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DL-2-Methylbutyric acid-13C2**, a stable isotope-labeled compound crucial for a range of research applications. This document covers its chemical properties, applications, relevant metabolic pathways, and detailed experimental protocols for its use in quantitative analysis.

Core Compound Data

DL-2-Methylbutyric acid-13C2 is a labeled form of 2-methylbutyric acid, a branched-chain fatty acid. The incorporation of two carbon-13 isotopes makes it an ideal internal standard for mass spectrometry-based quantification, allowing for precise and accurate measurement of its unlabeled counterpart in various biological matrices.

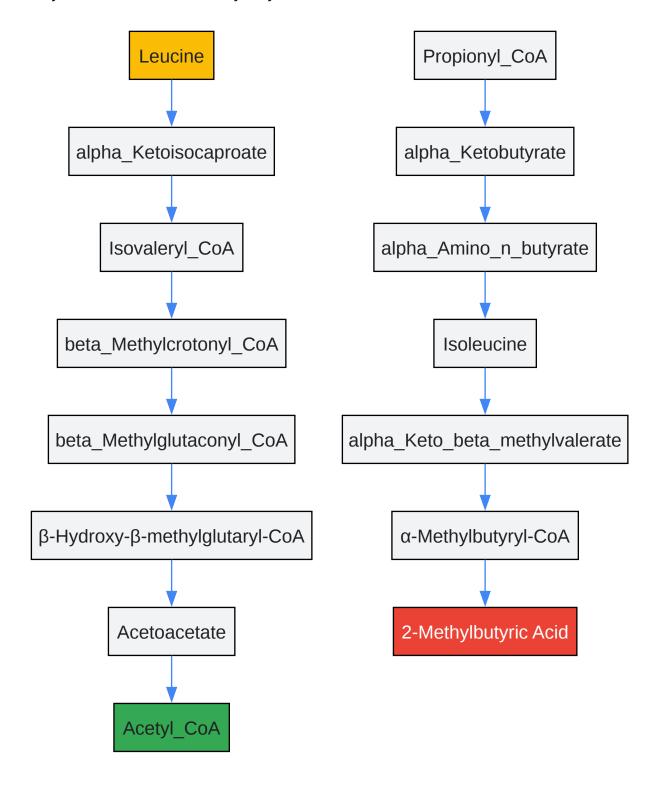
Property	DL-2-Methylbutyric acid- 13C2	DL-2-Methylbutyric acid (unlabeled)
Molecular Formula	C ₃ ¹³ C ₂ H ₁₀ O ₂	C5H10O2
Molecular Weight	104.12 g/mol [1][2]	102.13 g/mol
CAS Number	Not available	116-53-0[1][3][4][5][6]
Appearance	Colorless liquid	Colorless liquid
Synonyms	Natural 2-Methyl Butyric Acid- 13C2	2-Methylbutanoic acid, Ethylmethylacetic acid

Applications in Research

The primary application of **DL-2-Methylbutyric acid-13C2** is as a tracer and an internal standard in quantitative analytical methods, particularly in the field of metabolomics.[1] Its utility stems from its chemical identity to the endogenous analyte, 2-methylbutyric acid, while its distinct mass allows for its differentiation in mass spectrometry.

Stable isotope-labeled internal standards like **DL-2-Methylbutyric acid-13C2** are considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar ionization efficiencies and matrix effects, thereby correcting for variations during sample preparation and analysis. This leads to highly accurate and precise quantification of the target analyte in complex biological samples such as plasma, urine, and fecal extracts.

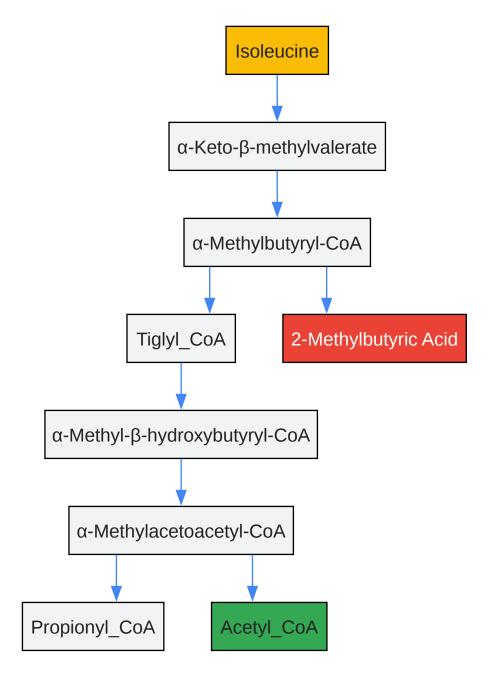
Metabolic Pathways of 2-Methylbutyric Acid


2-Methylbutyric acid is a product of amino acid catabolism in various organisms, including bacteria and mammals. Understanding these pathways is crucial for metabolomics research and for interpreting the significance of 2-methylbutyric acid levels in biological systems.

Leucine Catabolism

In some bacteria, such as Lactococcus lactis, 2-methylbutyric acid can be produced from the catabolism of leucine, particularly under conditions of nutrient starvation.[7][8] This pathway

involves a series of enzymatic reactions that convert leucine into intermediates that are ultimately transformed into 2-methylbutyric acid.


Click to download full resolution via product page

Leucine Catabolic Pathway to 2-Methylbutyric Acid.

Isoleucine Catabolism

The more direct and common pathway for the biosynthesis of 2-methylbutyric acid is through the catabolism of the branched-chain amino acid, isoleucine. This pathway is active in a wide range of organisms.

Click to download full resolution via product page

Isoleucine Catabolic Pathway to 2-Methylbutyric Acid.

Experimental Protocols for Quantitative Analysis

DL-2-Methylbutyric acid-13C2 is an excellent internal standard for the quantification of 2-methylbutyric acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are generalized protocols for these analyses.

General Workflow for Sample Analysis

Click to download full resolution via product page

General workflow for quantitative analysis.

GC-MS Analysis Protocol

GC-MS is a highly sensitive method for the analysis of volatile compounds like short-chain fatty acids (SCFAs). Derivatization is often required to improve the volatility and chromatographic properties of these analytes.

- 1. Sample Preparation and Extraction:
- For fecal samples, homogenize a known weight of the sample in a suitable buffer.
- For plasma or serum, a protein precipitation step is typically required. Add a cold organic solvent like acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.
- Spike the homogenate or supernatant with a known concentration of DL-2-Methylbutyric acid-13C2.
- Acidify the sample to a pH below 3 to protonate the carboxylic acids.

- Perform a liquid-liquid extraction with a water-immiscible organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE).
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- 2. Derivatization:
- Evaporate the organic extract to dryness under a gentle stream of nitrogen.
- Add a derivatizing agent. Common agents for SCFAs include:
 - Silylation reagents: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
 - Esterification reagents: Pentafluorobenzyl bromide (PFBBr) or alcohols (e.g., butanol) with an acid catalyst.
- Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
- 3. GC-MS Instrumental Analysis:
- Gas Chromatograph:
 - Column: A polar capillary column (e.g., a wax-type column) is suitable for underivatized
 SCFAs, while a nonpolar column (e.g., DB-5ms) is used for derivatized SCFAs.
 - Injection: Use a split or splitless injector depending on the sample concentration.
 - Temperature Program: An optimized temperature gradient is used to separate the analytes.
- Mass Spectrometer:
 - Ionization: Electron ionization (EI) is typically used.
 - Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification.
 Monitor characteristic ions for the derivatized 2-methylbutyric acid and its 13C2-labeled

internal standard.

LC-MS/MS Analysis Protocol

LC-MS/MS is another powerful technique for the quantification of SCFAs and may not always require derivatization, although derivatization can improve sensitivity.

- 1. Sample Preparation and Extraction:
- Follow a similar extraction procedure as for GC-MS (protein precipitation for plasma/serum, homogenization for feces).
- Spike the sample with DL-2-Methylbutyric acid-13C2.
- After extraction, evaporate the solvent and reconstitute the residue in a mobile phasecompatible solvent.
- 2. Derivatization (Optional but Recommended for Higher Sensitivity):
- Derivatization can be performed to enhance ionization efficiency in the mass spectrometer. A
 common derivatization agent for LC-MS is 3-nitrophenylhydrazine (3-NPH), which reacts
 with the carboxylic acid group.
- 3. LC-MS/MS Instrumental Analysis:
- Liquid Chromatograph:
 - o Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 often with a modifier like formic acid or ammonium formate, is used for elution.
- Mass Spectrometer:
 - Ionization: Electrospray ionization (ESI) in negative or positive mode, depending on the derivatization, is used.

 Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-methylbutyric acid and its 13C2-labeled internal standard are monitored.

Conclusion

DL-2-Methylbutyric acid-13C2 is an indispensable tool for researchers in metabolomics and related fields. Its use as an internal standard in GC-MS and LC-MS/MS methodologies allows for the accurate and precise quantification of 2-methylbutyric acid in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for the development of robust analytical methods for this important short-chain fatty acid. The understanding of its metabolic origins further aids in the interpretation of its physiological and pathological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. shimadzu.com [shimadzu.com]
- 3. GC-FID Protocol for SCFA Analysis Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. Predicted LC-MS/MS Spectrum 20V, Positive (FDB022023) FooDB [foodb.ca]
- 7. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [DL-2-Methylbutyric acid-13C2 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374310#dl-2-methylbutyric-acid-13c2-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com